molecular formula C6H5N3O B12367051 3,7a-Dihydropyrrolo[2,3-d]pyrimidin-4-one

3,7a-Dihydropyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B12367051
M. Wt: 135.12 g/mol
InChI Key: MPAPCWSKSMRDPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7a-Dihydropyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by a fused ring system consisting of a pyrrole and a pyrimidine ring

Preparation Methods

The synthesis of 3,7a-Dihydropyrrolo[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization to form the desired pyrrolopyrimidine ring system . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3,7a-Dihydropyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring, using reagents such as alkyl halides.

    Cyclization: Cyclization reactions can be performed to form additional fused ring systems.

Common reagents and conditions used in these reactions include bases like sodium methoxide and solvents such as butanol. Major products formed from these reactions include various substituted pyrrolopyrimidines and their derivatives.

Scientific Research Applications

3,7a-Dihydropyrrolo[2,3-d]pyrimidin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,7a-Dihydropyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of purine nucleoside phosphorylase, preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, including the suppression of T-cell proliferation .

Comparison with Similar Compounds

3,7a-Dihydropyrrolo[2,3-d]pyrimidin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C6H5N3O/c10-6-4-1-2-7-5(4)8-3-9-6/h1-3,5H,(H,8,9,10)

InChI Key

MPAPCWSKSMRDPJ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(N=C1)N=CNC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.